2-[6-Chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide 2-[6-Chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide Potent p38α inhibitor (IC50 = 9 nM). Also inhibits p38β and JNK-2 (IC50 values are 90 nM and 100 nM respectively). Displays no significant activity at p38γ, p38δ, ERK-2 and JNK-1.
Brand Name: Vulcanchem
CAS No.: 309913-42-6
VCID: VC0004724
InChI: InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3
SMILES: CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C
Molecular Formula: C26H27ClFN3O3
Molecular Weight: 484 g/mol

2-[6-Chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide

CAS No.: 309913-42-6

Inhibitors

VCID: VC0004724

Molecular Formula: C26H27ClFN3O3

Molecular Weight: 484 g/mol

2-[6-Chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide - 309913-42-6

CAS No. 309913-42-6
Product Name 2-[6-Chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide
Molecular Formula C26H27ClFN3O3
Molecular Weight 484 g/mol
IUPAC Name 2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide
Standard InChI InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3
Standard InChIKey GUTYHDCSDBBMGW-UHFFFAOYSA-N
SMILES CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C
Canonical SMILES CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C
Description Potent p38α inhibitor (IC50 = 9 nM). Also inhibits p38β and JNK-2 (IC50 values are 90 nM and 100 nM respectively). Displays no significant activity at p38γ, p38δ, ERK-2 and JNK-1.
Synonyms 6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl-N,N,1-trimethyl-α-oxo-1H-indole-3-acetamide
PubChem Compound 9935015
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator